(2R,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid
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Overview
Description
(2R,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with a methoxy group at the 4-position and a methyl group at the 1-position. The stereochemistry of the compound is defined by the (2R,4R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with a methoxy group and a methyl group in the presence of a chiral catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts. These methods aim to increase yield and reduce production costs while maintaining the desired stereochemistry. The use of biocatalysts, in particular, can offer a more environmentally friendly approach by reducing the need for harsh chemicals and conditions .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
(2R,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism by which (2R,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor agonist, interacting with specific molecular targets and pathways. The exact mechanism can vary, but it often involves binding to active sites or allosteric sites on proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid
- (2R,4R)-4-methylpiperidine-2-carboxylic acid
- (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid
Uniqueness
What sets (2R,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid apart from similar compounds is its specific substitution pattern and stereochemistry. The presence of the methoxy group at the 4-position and the methyl group at the 1-position, along with the (2R,4R) configuration, gives it unique chemical and biological properties. These features can influence its reactivity, binding affinity, and overall effectiveness in various applications .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2R,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-8-4-5(11-2)3-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6-/m1/s1 |
InChI Key |
LCRFCICIBIZKQT-PHDIDXHHSA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@@H]1C(=O)O)OC |
Canonical SMILES |
CN1CC(CC1C(=O)O)OC |
Origin of Product |
United States |
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